molecular formula C34H64O18 B1436390 Dextrine palmitate CAS No. 83271-10-7

Dextrine palmitate

Cat. No.: B1436390
CAS No.: 83271-10-7
M. Wt: 760.9 g/mol
InChI Key: IPYYWJABWFHFTE-PHSJBMKXSA-N
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Description

Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :

  • Dispersing dextrin in an amide solvent and heating to 150-160°C.
  • Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.
  • Washing the product with alcohol and water multiple times to remove impurities.
  • Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.

Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .

Chemical Reactions Analysis

Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.

Common Reagents and Conditions:

    Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.

    Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.

Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.

Scientific Research Applications

Dextrin palmitate has a wide range of applications in scientific research, including :

    Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a stabilizing agent in biological assays.

    Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and disperse active pharmaceutical ingredients.

    Industry: Commonly used in the food industry as an emulsifier in products like salad dressings and mayonnaise, and in the cosmetic industry as a binder and emulsifier in creams and lotions.

Mechanism of Action

Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.

Comparison with Similar Compounds

    Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.

    Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.

    Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.

Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYWJABWFHFTE-PHSJBMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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